molecular formula C19H24ClN7O2 B605658 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride CAS No. 896466-61-8

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride

Cat. No.: B605658
CAS No.: 896466-61-8
M. Wt: 417.89
InChI Key: NHFNYIVVGIXBPD-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride is a small molecule inhibitor developed by Astex Therapeutics. It is primarily known for its potent inhibition of Aurora kinases A and B, which play crucial roles in cell division. This compound has been investigated for its potential use in treating various cancers, including leukemia and solid tumors .

Preparation Methods

The synthesis of 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a benzimidazole core, followed by the addition of a pyrazole ring and a morpholine moiety. The final product is obtained through purification and crystallization processes . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of specific solvents, catalysts, and temperature controls .

Chemical Reactions Analysis

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride exerts its effects by inhibiting the activity of Aurora kinases A and B, which are essential for proper cell division. By blocking these kinases, the compound disrupts the mitotic checkpoint, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to target other kinases, such as Janus kinase (JAK) and Abelson murine leukemia viral oncogene homolog 1 (ABL), further contributing to its anti-cancer properties .

Comparison with Similar Compounds

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride is unique in its ability to inhibit multiple kinases, making it a versatile tool for cancer research. Similar compounds include:

These compounds share some similarities with this compound but differ in their selectivity and potency, making this compound a unique and valuable compound for scientific research.

Properties

CAS No.

896466-61-8

Molecular Formula

C19H24ClN7O2

Molecular Weight

417.89

IUPAC Name

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride

InChI

InChI=1S/C19H23N7O2.ClH/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);1H

InChI Key

NHFNYIVVGIXBPD-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT-9283;  AT9283;  AT 9283;  AT-9283 HCl;  AT-9283 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride
Reactant of Route 2
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride
Reactant of Route 3
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1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride
Reactant of Route 4
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride
Reactant of Route 6
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride

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